![molecular formula C15H14FN7O B2679582 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide CAS No. 2034391-50-7](/img/structure/B2679582.png)
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a triazolopyridazine moiety, which is known for its biological activity, and a fluoroisonicotinamide group, which can enhance the compound’s pharmacokinetic properties.
作用機序
Target of action
The compound belongs to the class of 1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives . Compounds in this class have been found to exhibit various biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, the targets of “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide” could be enzymes or receptors involved in these biological processes.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given the wide range of activities exhibited by 1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives, it’s likely that multiple pathways could be affected .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For 1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives, these effects could include changes in cell growth (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), or inflammation (in the case of anti-inflammatory activity) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved by refluxing 3-chloro-6-hydrazinopyridazine with aromatic aldehydes in absolute ethanol and glacial acetic acid.
Coupling with Pyrrolidine: The triazolopyridazine core is then coupled with a pyrrolidine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroisonicotinamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry
1.1 Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that triazole-based compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans . The presence of the pyrrolidine moiety in N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide may enhance this activity by improving solubility and bioavailability.
1.2 Anticancer Properties
Recent investigations have highlighted the potential of triazole-containing compounds as anticancer agents. The unique structure of this compound allows for interactions with various molecular targets involved in cancer progression. For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways .
Pharmacological Applications
2.1 Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes that are crucial in various metabolic pathways. Triazole derivatives have been reported to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism . This property could be leveraged for developing drugs with improved pharmacokinetic profiles.
2.2 Neurological Applications
Research into the neuroprotective effects of triazole derivatives suggests potential applications in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a candidate for further studies aimed at conditions like Alzheimer's disease and Parkinson's disease .
Material Science
3.1 Organic Electronics
The unique electronic properties of triazole compounds have led to their exploration in organic electronics. This compound can be utilized in the development of organic semiconductors due to its favorable charge transport characteristics .
3.2 Coatings and Polymers
The incorporation of triazole units into polymer matrices can enhance their thermal stability and mechanical properties. This application is particularly relevant in creating advanced coatings with improved durability and resistance to environmental factors .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial and anticancer activity | Effective against S. aureus, C. albicans |
Pharmacology | Enzyme inhibition and neuroprotective effects | Potential for drug metabolism modulation |
Material Science | Use in organic electronics and polymer coatings | Enhanced thermal stability and charge transport |
類似化合物との比較
Similar Compounds
Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine cores have been studied for their biological activities.
Fluoroisonicotinamide Derivatives: Other compounds with fluoroisonicotinamide groups have been explored for their pharmacokinetic properties.
Uniqueness
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide is unique due to its dual inhibition of c-Met and Pim-1, which makes it a promising candidate for cancer therapy . Its combination of structural features enhances both its biological activity and pharmacokinetic profile.
生物活性
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-fluoroisonicotinamide is a complex organic compound that has drawn attention for its potential biological activities. This article provides an overview of its biological activity based on various research findings, including synthesis methods, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C17H18N6O2 and a molecular weight of approximately 370.43 g/mol. It features a pyrrolidine ring connected to a triazolo-pyridazine moiety, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H18N6O2 |
Molecular Weight | 370.43 g/mol |
Purity | ≥ 95% |
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. For instance, a study demonstrated that derivatives of triazolo-pyridazine significantly inhibited tumor growth in vivo and in vitro. The compound's mechanism involves the induction of apoptosis in cancer cells through mitochondrial depolarization and modulation of cell cycle proteins such as cyclin B1 and Cdc25c .
Case Study:
In a specific experiment involving HeLa cells, treatment with the compound led to an increase in annexin-V positive cells, indicating early apoptosis. The concentration-dependent response highlighted the compound's potential as an anticancer agent .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of various enzymes involved in cancer progression. For example, it was found to inhibit the TGF-β type I receptor kinase (ALK5) with an IC50 value of 0.013 μM, showcasing its selectivity and potency as a therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazolo-Pyridazine Moiety : This component is crucial for binding affinity to target proteins.
- Pyrrolidine Ring : Modifications to this ring can significantly alter biological activity.
- Fluoro Group : The presence of the fluorine atom enhances lipophilicity and may improve bioavailability.
Comparative Analysis with Related Compounds
Here’s a comparison of this compound with structurally related compounds:
Compound Name | IC50 (μM) | Mechanism of Action |
---|---|---|
N-(1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine | 0.015 | ALK5 inhibition |
N-(2-(phenylethyl)-1-[1,2,4]triazolo[4,3-b]pyridazin)amide | 0.025 | Microtubule polymerization inhibition |
N-(3-[1,2,4]triazolo[4,3-b]pyridazin)phenylmethanesulfonamide | 0.020 | Apoptosis induction |
特性
IUPAC Name |
3-fluoro-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN7O/c16-12-7-17-5-3-11(12)15(24)19-10-4-6-22(8-10)14-2-1-13-20-18-9-23(13)21-14/h1-3,5,7,9-10H,4,6,8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQVWXVOGMXTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=NC=C2)F)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。